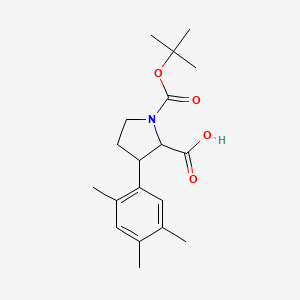
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
1-(Tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid (TBCP) is an organic compound used in a variety of scientific research applications. It is a unique molecule that is synthesized from a variety of starting materials and can be used in a variety of ways in the laboratory.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid has been found to be useful in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of compounds, including heterocycles, amino acids, and other organic compounds. It has also been used as an inhibitor of enzymes such as proteases, and as a probe for studying protein-protein interactions. Additionally, this compound has been used to study the structure and function of proteins, as well as to identify and characterize new proteins.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid is not fully understood, but it is believed to act as a proton transfer agent. Specifically, it is believed to act as an acid-base catalyst, which helps to speed up the reaction of the starting materials and produce the desired product. Additionally, it is believed to act as an enzyme inhibitor, which helps to prevent the formation of unwanted side-products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have a variety of effects on enzymes, proteins, and other biological molecules. For example, it has been found to inhibit the protease enzyme, which helps to prevent the breakdown of proteins. Additionally, it has been found to interact with proteins and other biological molecules, which can help to regulate their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid in laboratory experiments has several advantages. One of the main advantages is that it is relatively easy to synthesize, which makes it a cost-effective reagent for use in the laboratory. Additionally, it can be used as a catalyst for a variety of chemical reactions, which makes it a useful tool for laboratory research. However, there are also some limitations to using this compound in the laboratory. For example, it is a relatively unstable molecule, which can make it difficult to store and handle. Additionally, it can react with other molecules in the laboratory, which can lead to unwanted side-products.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid in scientific research. One possibility is to use it as a tool for drug design and development. Additionally, it could be used to study the structure and function of proteins, as well as to identify and characterize new proteins. Additionally, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs. Finally, it could be used to study the structure and function of enzymes, as well as to identify and characterize new enzymes.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,4,5-trimethylphenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-11-9-13(3)15(10-12(11)2)14-7-8-20(16(14)17(21)22)18(23)24-19(4,5)6/h9-10,14,16H,7-8H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDWYJJPJNRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2CCN(C2C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



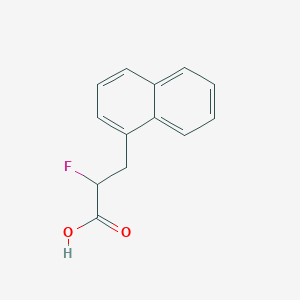


![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)

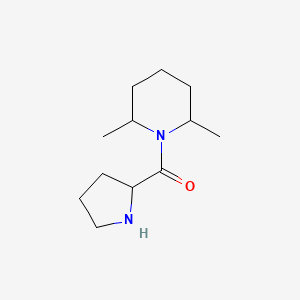
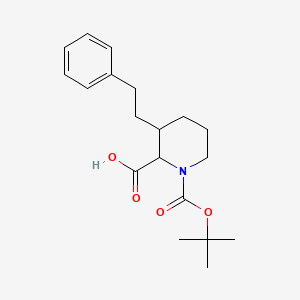

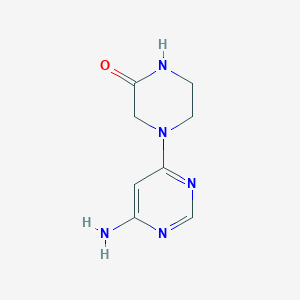

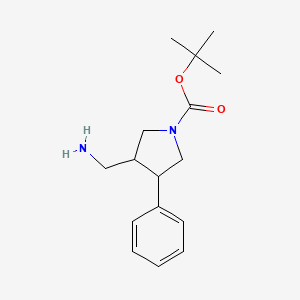
![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)